8-Chloroquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoline-3,4-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of chlorine and amine groups in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinoline-3,4-diamine typically involves the chlorination of quinoline followed by the introduction of amine groups. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diamines. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ultrasound irradiation and eco-friendly solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
8-Chloroquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a subject of study in biological research.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as malaria and cancer.
Industry: It is used in the development of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-3,4-diamine involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The presence of chlorine and amine groups enhances its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 8-Chloroquinoline-3,4-diamine.
4,7-Dichloroquinoline: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and amine groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |
InChI Key |
PJOCBNPXBNZRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.